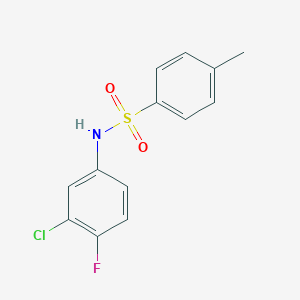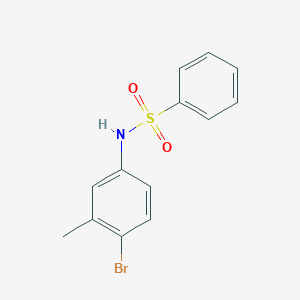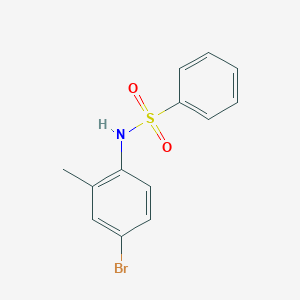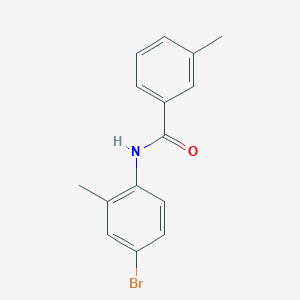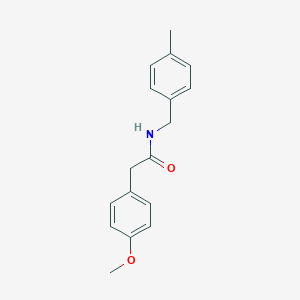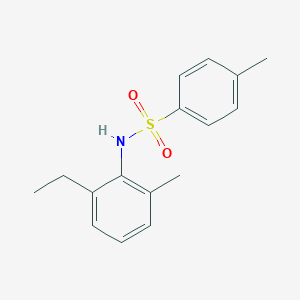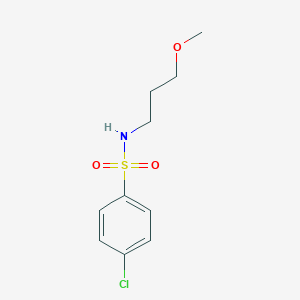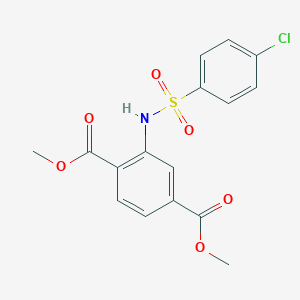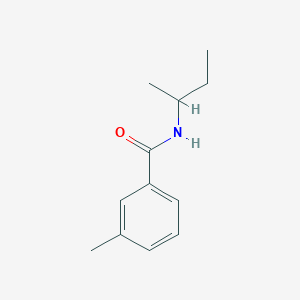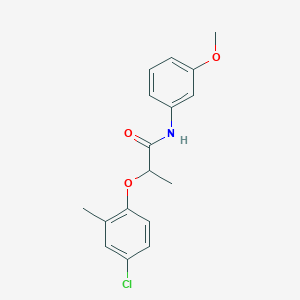
2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide, also known as O-2050, is a chemical compound that has been studied for its potential use as a painkiller. This compound belongs to the class of opioids, which are known for their ability to relieve pain.
Wirkmechanismus
2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide acts on the opioid receptors in the brain and spinal cord, which are responsible for pain perception. It binds to these receptors and activates them, resulting in the relief of pain. 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide has a high affinity for the mu opioid receptor, which is the primary receptor responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide has been shown to have analgesic effects similar to morphine but with fewer side effects. It has also been shown to reduce withdrawal symptoms in rats. 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide has been reported to have a longer duration of action than morphine, which may make it a more effective painkiller. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide in lab experiments is its high potency. This allows for smaller doses to be used, which can reduce the risk of side effects. Another advantage is its longer duration of action, which may make it a more effective painkiller. However, one limitation is the lack of human studies. Most of the research on 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide has been conducted in animals, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide. One direction is to conduct more studies on its safety and efficacy in humans. Another direction is to explore its potential use in treating opioid addiction. 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide has been shown to reduce withdrawal symptoms in rats, and further research is needed to determine its potential in humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide is a chemical compound that has been studied for its potential use as a painkiller and in treating opioid addiction. Its synthesis method has been reported in the scientific literature, and it acts on the opioid receptors in the brain and spinal cord to relieve pain. 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide has been shown to have analgesic effects similar to morphine but with fewer side effects, and it may have potential in treating opioid addiction. However, further research is needed to fully understand its safety and efficacy in humans, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide involves the reaction of 4-chloro-2-methylphenol with 3-methoxyaniline in the presence of a catalyst such as copper(II) acetate. The resulting product is then reacted with 2-bromo-3-chloropropanoic acid to form 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide. This synthesis method has been reported in the scientific literature and has been used to produce 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide has been studied for its potential use as a painkiller. In animal studies, it has been shown to have analgesic effects similar to morphine but with fewer side effects. 2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide has also been studied for its potential use in treating opioid addiction. It has been shown to reduce withdrawal symptoms in rats and may have potential in treating opioid addiction in humans.
Eigenschaften
Molekularformel |
C17H18ClNO3 |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO3/c1-11-9-13(18)7-8-16(11)22-12(2)17(20)19-14-5-4-6-15(10-14)21-3/h4-10,12H,1-3H3,(H,19,20) |
InChI-Schlüssel |
NGEAZEWHQRUQDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=CC=C2)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
